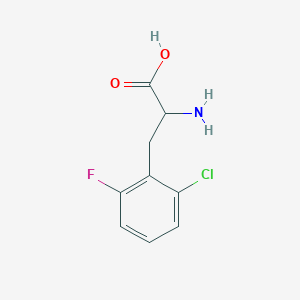

2-Chloro-6-fluoro-DL-phenylalanine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-(2-chloro-6-fluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClFNO2/c10-6-2-1-3-7(11)5(6)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCLUSJAPDJYKDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CC(C(=O)O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80407396 | |

| Record name | 2-CHLORO-6-FLUORO-DL-PHENYLALANINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

603940-86-9 | |

| Record name | 2-CHLORO-6-FLUORO-DL-PHENYLALANINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of 2-Chloro-6-fluoro-DL-phenylalanine

This guide offers a comprehensive technical overview of 2-Chloro-6-fluoro-DL-phenylalanine, a halogenated, non-proteinogenic amino acid. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes information from closely related analogs and established chemical principles to provide a robust resource for researchers, scientists, and professionals in drug development. We will explore its predicted physicochemical properties, plausible synthetic routes, potential applications, and the analytical methodologies required for its characterization.

Introduction: The Significance of Halogenated Phenylalanines

The strategic incorporation of halogen atoms, such as chlorine and fluorine, into the structure of phenylalanine profoundly alters its biological and chemical characteristics.[1] This modification can lead to enhanced metabolic stability, altered binding affinities for biological targets, and the introduction of unique spectroscopic probes for studying molecular interactions.[2][3] Specifically, the presence of a fluorine atom can modulate acidity, basicity, and lipophilicity, while a chlorine atom can introduce steric bulk and alter electronic properties.[3] this compound, with its unique substitution pattern on the phenyl ring, represents a valuable tool for fine-tuning the properties of peptides and small molecule therapeutics.[1]

Physicochemical Properties

Table 1: Comparison of Physicochemical Properties of Related Phenylalanine Analogs

| Property | 2-Chloro-L-phenylalanine | 2-Fluoro-DL-phenylalanine | 4-Fluoro-DL-phenylalanine | This compound (Predicted) |

| CAS Number | 103616-89-3[4][5] | 2629-55-2[6][7] | 51-65-0 | Not Available |

| Molecular Formula | C₉H₁₀ClNO₂[4][5] | C₉H₁₀FNO₂[6][7] | C₉H₁₀FNO₂ | C₉H₉ClFNO₂ |

| Molecular Weight | 199.6 g/mol [4][5] | 183.18 g/mol [6][7] | 183.18 g/mol | 217.62 g/mol |

| Melting Point | 227 - 235 °C[5] | Data not available | 253-255 °C (decomposes) | Expected to be a crystalline solid with a melting point likely >200 °C |

| Appearance | White to off-white crystalline powder[5] | White to pale cream powder[6] | White to off-white powder | Predicted to be a white or off-white solid |

| Solubility | Slightly soluble in ethanol[4] | Data not available | Data not available | Predicted to have low solubility in water and higher solubility in organic solvents like methanol and DMSO, similar to other amino acids. |

Synthesis of this compound

A plausible synthetic route for this compound can be designed based on established methods for preparing halogenated amino acids. A common strategy involves the synthesis of a substituted benzaldehyde followed by its conversion to the corresponding amino acid.

Proposed Synthetic Workflow

Sources

- 1. benchchem.com [benchchem.com]

- 2. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

- 4. caymanchem.com [caymanchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 2-Fluoro-DL-phenylalanine, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. 2-Fluoro-DL-phenylalanine, 98% | Fisher Scientific [fishersci.ca]

A-Technical-Guide-to-2-Chloro-6-fluoro-DL-phenylalanine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-6-fluoro-DL-phenylalanine is a synthetically derived, non-proteinogenic amino acid (NPAA) of significant interest in medicinal chemistry and drug development. Its unique halogenation pattern on the phenyl ring imparts distinct physicochemical properties that can be leveraged to enhance the therapeutic profiles of peptide-based drugs and other novel chemical entities. The incorporation of this NPAA can improve metabolic stability, modulate receptor binding affinity, and introduce conformational constraints, addressing common challenges in drug design.[1][2] This guide provides a comprehensive technical overview of this compound, covering its chemical identity, synthesis, analytical characterization, applications, and safety protocols.

Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical entity is a thorough understanding of its core identity and properties. This compound is a racemic mixture, containing equal amounts of the D- and L-enantiomers. The presence of both chloro and fluoro substituents at the ortho positions of the phenyl ring creates a unique electronic and steric environment.

While a specific, dedicated CAS Number for the racemic DL-mixture is not prominently listed in major chemical databases, the CAS numbers for closely related precursors and enantiomers are well-documented. For instance, the precursor 2-Chloro-6-fluoroaniline has a CAS Number of 363-51-9.[3] For synthetic and registration purposes, researchers may need to characterize the DL-mixture as a new substance.

Table 1: Physicochemical Properties of this compound and Related Precursors

| Property | Value | Source(s) |

| Compound Name | This compound | |

| Molecular Formula | C₉H₉ClFNO₂ | - |

| Molecular Weight | 217.62 g/mol | - |

| Appearance | Expected to be a white to off-white solid | [4] |

| Solubility | Expected to have slight solubility in polar organic solvents | [5] |

| Precursor: 2-Chloro-6-fluorobenzyl Bromide | ||

| Molecular Formula | C₇H₅BrClF | |

| Molecular Weight | 223.47 g/mol | |

| Precursor: Glycine Schiff Base | ||

| Molecular Formula | C₁₇H₁₇NO₂ | |

| Molecular Weight | 267.32 g/mol |

Synthesis of this compound

The synthesis of this compound is most effectively achieved through the alkylation of a glycine equivalent with a suitable benzyl halide. A common and robust method involves the phase-transfer catalyzed alkylation of a glycine Schiff base, such as N-(diphenylmethylene)glycine tert-butyl ester. To produce the racemic (DL) mixture, a non-chiral phase-transfer catalyst is employed.

The causality behind this choice of methodology lies in its operational simplicity, use of readily available starting materials, and generally high yields.[6] The Schiff base protects the glycine amine and activates the α-carbon for deprotonation and subsequent alkylation. The tert-butyl ester provides protection for the carboxylic acid and can be removed under acidic conditions.

Experimental Protocol: Racemic Synthesis

This protocol is a self-validating system; successful synthesis of the intermediate can be confirmed by TLC and mass spectrometry before proceeding to the final deprotection step.

-

Setup: To a round-bottom flask, add N-(diphenylmethylene)glycine tert-butyl ester (1.0 equiv.), 2-chloro-6-fluorobenzyl bromide (1.1 equiv.), and toluene.

-

Catalyst Addition: Add a non-chiral phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) (0.05 equiv.).

-

Reaction Initiation: Cool the mixture to 0°C and add 50% aqueous potassium hydroxide (KOH) dropwise with vigorous stirring. The biphasic nature of the reaction necessitates strong agitation to facilitate ion pair exchange and reaction at the interface.

-

Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the consumption of the glycine Schiff base by Thin Layer Chromatography (TLC).

-

Workup & Isolation: Upon completion, dilute the mixture with water and extract the organic layer. Wash the organic phase with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude protected intermediate. Purification can be achieved via column chromatography.

-

Deprotection: Dissolve the purified intermediate in a suitable solvent (e.g., dichloromethane) and treat with an excess of aqueous hydrochloric acid (e.g., 3M HCl).

-

Final Product Isolation: Stir the mixture at room temperature for 4-6 hours until deprotection is complete (monitored by TLC or LC-MS). The product, this compound, will precipitate or can be isolated by removing the solvent and washing the resulting solid.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and enantiomeric composition of the synthesized compound. A multi-technique approach provides a self-validating system for quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra are all highly informative.

-

¹H NMR: The aromatic region will show complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F couplings. The protons on the phenyl ring are expected between 7.0-7.5 ppm.[7] The α-proton and β-protons of the alanine backbone will appear further upfield.

-

¹³C NMR: The spectrum will show 9 distinct carbon signals. The carbon directly bonded to fluorine will exhibit a large one-bond coupling constant (¹JCF), which is a definitive indicator of fluorination.[8]

-

¹⁹F NMR: A single resonance will confirm the presence of the fluorine atom, with its chemical shift providing information about the electronic environment of the aromatic ring.[8]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the target compound. High-resolution mass spectrometry (HRMS) can provide an exact mass measurement, further confirming the elemental composition.

-

Expected Ion: [M+H]⁺ = 218.0330 (Calculated for C₉H₁₀ClFNO₂⁺)

-

Isotopic Pattern: The presence of chlorine will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak, providing a clear signature for the compound.

Chiral High-Performance Liquid Chromatography (HPLC)

Since the product is a racemic mixture, chiral HPLC is the definitive method to confirm the presence of both enantiomers and determine their relative ratio. The choice of a chiral stationary phase (CSP) is critical for achieving separation.

Table 2: Exemplary Chiral HPLC Method Parameters

| Parameter | Condition | Rationale |

| Column | Teicoplanin-based CSP (e.g., Chirobiotic T) | Macrocyclic glycopeptide phases are highly effective for separating N-acylated and underivatized amino acids.[9][10] |

| Mobile Phase | Methanol/Acetic Acid/Triethylamine (e.g., 100/0.02/0.01 v/v/v) | Polar organic mode with acid/base modifiers to control ionization and improve peak shape. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical HPLC. |

| Column Temp. | 25 °C | Temperature control ensures reproducible retention times. |

| Detection | UV at 210 nm or 260 nm | Phenylalanine derivatives have strong UV absorbance at these wavelengths.[9] |

| Expected Result | Two baseline-resolved peaks of approximately equal area. | Confirms the presence of both D- and L-enantiomers in a ~1:1 ratio. |

Applications in Research and Drug Development

The primary value of this compound lies in its role as a specialized building block for creating molecules with enhanced drug-like properties.[11] As a non-proteinogenic amino acid, its incorporation into peptides or small molecules can confer several advantages.[2][12]

-

Enhanced Metabolic Stability: The C-F and C-Cl bonds are strong, and the bulky ortho substituents can shield adjacent peptide bonds from enzymatic cleavage by proteases, increasing the in-vivo half-life of peptide therapeutics.[1]

-

Modulation of Binding Affinity: The electron-withdrawing nature of the halogens alters the electronic properties of the phenyl ring. This can change cation-π interactions and hydrogen bonding potential, allowing for the fine-tuning of a drug's binding affinity and selectivity for its biological target.

-

Conformational Constraint: The steric bulk of the ortho-substituents can restrict the rotation of the side chain, locking the peptide into a more rigid and biologically active conformation. This can lead to a significant increase in potency.[1]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Chloro-6-fluoroaniline | C6H5ClFN | CID 2734205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. L07654.06 [thermofisher.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Proton NMR observation of phenylalanine and an aromatic metabolite in the rabbit brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

- 10. Application of achiral-chiral two-dimensional HPLC for separation of phenylalanine and tryptophan enantiomers in dietary supplement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. Nonproteinogenic Amino Acid Building Blocks for Nonribosomal Peptide and Hybrid Polyketide Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of 2-Chloro-6-fluoro-DL-phenylalanine

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive analysis of the predicted biological activities of 2-Chloro-6-fluoro-DL-phenylalanine, a halogenated synthetic amino acid analog. While direct experimental data for this specific compound is limited, this document synthesizes information from structurally related phenylalanine derivatives to project its likely interactions with key biological systems. The guide covers its potential as an inhibitor of aromatic amino acid hydroxylases, its interaction with amino acid transporters, and its prospective applications in neuroscience and oncology. Detailed experimental protocols are provided to facilitate further investigation into its precise biological functions.

Introduction: The Rationale for Halogenated Amino Acid Analogs

The strategic incorporation of halogen atoms, such as chlorine and fluorine, into the structure of amino acids is a well-established approach in medicinal chemistry to modulate their biological properties.[1] The introduction of a chloro and a fluoro group onto the phenyl ring of phenylalanine, as in this compound, is anticipated to confer unique steric and electronic characteristics. These modifications can influence the compound's binding affinity for enzymes and transporters, alter its metabolic stability, and potentially imbue it with novel therapeutic properties.[2] This guide will explore the probable biological landscape of this compound, drawing parallels from extensively studied analogs.

Predicted Biological Activity and Mechanisms of Action

Based on the known effects of similar halogenated phenylalanine derivatives, this compound is likely to interact with several key biological pathways.

Inhibition of Aromatic Amino Acid Hydroxylases

Phenylalanine analogs are known to be potent inhibitors of the aromatic amino acid hydroxylases, a family of enzymes that includes phenylalanine hydroxylase (PAH), tyrosine hydroxylase (TH), and tryptophan hydroxylase (TPH).[3][4] These enzymes are critical for the synthesis of neurotransmitters and other essential biomolecules.

-

Phenylalanine Hydroxylase (PAH): This enzyme catalyzes the conversion of phenylalanine to tyrosine, the first step in the major catabolic pathway for phenylalanine.[5] Analogs such as p-chlorophenylalanine are known inhibitors of PAH.[6] It is highly probable that this compound also acts as a competitive inhibitor of PAH, which could lead to an accumulation of phenylalanine in biological systems.

-

Tryptophan Hydroxylase (TPH): TPH is the rate-limiting enzyme in the synthesis of the neurotransmitter serotonin.[7] Inhibition of TPH by compounds like p-chlorophenylalanine leads to a depletion of serotonin in the brain.[8] Given its structural similarity, this compound is a strong candidate for a TPH inhibitor. This suggests its potential utility as a research tool for studying the serotonergic system and as a potential therapeutic agent in conditions where reducing serotonin levels is desirable.

Interaction with L-type Amino Acid Transporters (LATs)

The cellular uptake of large neutral amino acids, including phenylalanine, is primarily mediated by L-type amino acid transporters, particularly LAT1 and LAT2.[9] LAT1 is overexpressed in many cancer cells to meet their high demand for amino acids, making it an attractive target for drug delivery.[10] Halogenation of phenylalanine can significantly alter its affinity for these transporters.[11]

Studies on various halogenated phenylalanines have shown that the position and nature of the halogen substituent influence the binding to LAT1 and LAT2.[12] For instance, halogenation at the ortho (2-position) of the phenyl ring has been shown to increase affinity for LAT1.[11] Therefore, it is plausible that this compound is a substrate for and a competitive inhibitor of LAT1 and LAT2, potentially impacting cellular amino acid homeostasis and offering a mechanism for targeted delivery into LAT1-overexpressing cells.

Potential Therapeutic Applications

The predicted biological activities of this compound suggest several potential therapeutic avenues.

Neuroscience and Neuropharmacology

By inhibiting TPH and subsequently reducing serotonin synthesis, this compound could be a valuable tool in neuroscience research to probe the functions of the serotonergic system.[8] It may also hold therapeutic potential for conditions characterized by excessive serotonin signaling. Furthermore, as a halogenated derivative of L-phenylalanine, it may possess neuroprotective properties, similar to other compounds in this class that have been shown to attenuate excitotoxicity.[13]

Oncology

The potential for this compound to be selectively transported by LAT1 into cancer cells opens up possibilities for its use as a cytotoxic agent or as a delivery vehicle for other anticancer drugs.[14] By competing with natural amino acids for uptake, it could induce amino acid starvation in cancer cells. Furthermore, its incorporation into proteins could lead to the synthesis of dysfunctional proteins, triggering apoptosis.[15]

Experimental Protocols

To empirically determine the biological activity of this compound, the following experimental workflows are recommended.

Enzyme Inhibition Assay: Phenylalanine Hydroxylase (PAH)

This protocol outlines a method to assess the inhibitory effect of this compound on human phenylalanine hydroxylase (hPAH).

Materials:

-

Recombinant human Phenylalanine Hydroxylase (hPAH)

-

L-Phenylalanine (substrate)

-

6R-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4) (cofactor)

-

Catalase

-

Dithiothreitol (DTT)

-

HEPES buffer (pH 7.0)

-

This compound (test compound)

-

Tyrosine standards

-

HPLC system with fluorescence detection

Procedure:

-

Prepare a reaction mixture containing HEPES buffer, catalase, DTT, and BH4.

-

Add varying concentrations of this compound to the reaction mixture.

-

Initiate the reaction by adding hPAH and L-phenylalanine.

-

Incubate the reaction at 37°C for a defined period (e.g., 20 minutes).

-

Stop the reaction by adding perchloric acid.

-

Centrifuge the samples to pellet the precipitated protein.

-

Analyze the supernatant for tyrosine formation using HPLC with fluorescence detection.

-

Calculate the rate of tyrosine production and determine the IC50 value for this compound.

Cellular Uptake Assay: LAT1/LAT2 Inhibition

This protocol describes a method to evaluate the inhibition of LAT1 and LAT2-mediated amino acid uptake by this compound.

Materials:

-

HEK293 cells stably expressing human LAT1 (HEK293-hLAT1) or LAT2 (HEK293-hLAT2)

-

[14C]-L-Leucine (for LAT1) or [14C]-L-Alanine (for LAT2)

-

This compound

-

Hank's Balanced Salt Solution (HBSS)

-

Scintillation counter

Procedure:

-

Seed HEK293-hLAT1 and HEK293-hLAT2 cells in 24-well plates.

-

Wash the cells with HBSS.

-

Pre-incubate the cells with varying concentrations of this compound in HBSS.

-

Add [14C]-L-Leucine (for LAT1) or [14C]-L-Alanine (for LAT2) to the wells and incubate for a short period (e.g., 1 minute).

-

Stop the uptake by washing the cells with ice-cold HBSS.

-

Lyse the cells and measure the radioactivity using a scintillation counter.

-

Determine the percentage of inhibition of radiolabeled amino acid uptake at each concentration of the test compound and calculate the IC50 value.

Cytotoxicity Assay

This protocol outlines the use of an MTT assay to determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HeLa, HepG2)[16]

-

This compound

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound for 48-72 hours.

-

Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals by adding DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Data Presentation

Table 1: Predicted Inhibitory Activity of this compound against Aromatic Amino Acid Hydroxylases (Hypothetical Data)

| Enzyme | Predicted IC50 (µM) | Predicted Mode of Inhibition |

| Phenylalanine Hydroxylase | 50 - 200 | Competitive |

| Tryptophan Hydroxylase | 10 - 50 | Competitive |

| Tyrosine Hydroxylase | > 500 | Weak or Non-inhibitory |

Note: These values are hypothetical and based on data for structurally similar compounds. Experimental verification is required.

Table 2: Predicted Inhibition of L-type Amino Acid Transporters by this compound (Hypothetical Data)

| Transporter | Predicted IC50 (µM) |

| LAT1 | 20 - 100 |

| LAT2 | 100 - 500 |

Note: These values are hypothetical and based on data for other halogenated phenylalanine analogs. Experimental verification is necessary.

Visualization of Relevant Pathways and Workflows

Phenylalanine Metabolism Pathway

Caption: Phenylalanine metabolism and its intersection with catecholamine synthesis.

Serotonin Synthesis Pathway

Caption: The serotonin synthesis pathway and the predicted point of inhibition.

Experimental Workflow for Cytotoxicity Assessment

Caption: A streamlined workflow for determining the cytotoxicity of the compound.

Conclusion and Future Directions

This compound represents a synthetic amino acid analog with considerable, albeit currently unproven, potential in both basic research and therapeutic development. Based on the established biological activities of structurally similar compounds, it is predicted to be an inhibitor of aromatic amino acid hydroxylases and a substrate for L-type amino acid transporters. These characteristics suggest its potential utility in the fields of neuroscience and oncology. The experimental protocols detailed in this guide provide a clear path forward for the empirical validation of these predicted activities. Future research should focus on the stereospecific synthesis and testing of the L- and D-enantiomers to elucidate their individual contributions to the overall biological profile. In vivo studies will also be crucial to assess the compound's pharmacokinetic properties, efficacy, and safety in relevant animal models.

References

- Ashnagar, A., et al. (2007). Synthesis and Elucidation of 4-bis(2-Chloroethyl)- amino-L-phenylalanine. Asian Journal of Chemistry, 19(7), 5400-5406.

- Bublitz, M. (Ed.). (2016). P-Type ATPases: Methods and Protocols. Springer.

- Choi, S., et al. (2024).

- Cui, J. D., et al. (2015). Amino Acid Derivatives of Ligustrazine-Oleanolic Acid as New Cytotoxic Agents. Molecules, 20(10), 18491-18506.

- D'Antoni, M., et al. (2007). Neuroprotective action of halogenated derivatives of L-phenylalanine. Stroke, 38(3), 1006-1011.

- Gál, E. M., et al. (1970). DL-[2-14C]p-chlorophenylalanine as an inhibitor of tryptophan 5-hydroxylase. Journal of Neurochemistry, 17(8), 1221-1235.

- Heberling, K. A., et al. (2013). The Amino Acid Specificity for Activation of Phenylalanine Hydroxylase Matches the Specificity for Stabilization of Regulatory Domain Dimers. Biochemistry, 52(41), 7258-7267.

- Holm, T. H., et al. (2016). HPLC Neurotransmitter Analysis. In P-Type ATPases: Methods and Protocols (pp. 333-345). Springer.

- Jéquier, E., et al. (1967). Tryptophan hydroxylase inhibition: the mechanism by which p-chlorophenylalanine depletes rat brain serotonin. Molecular Pharmacology, 3(3), 274-278.

-

KEGG PATHWAY Database. (n.d.). Phenylalanine metabolism - Homo sapiens (human). Retrieved from [Link]

- Li, D., et al. (2014). Amino Acid Analogs as Possible Cancer Drugs. Promega Connections.

- Liu, X., et al. (2021). A high performance liquid chromatography tandem mass spectrometry protocol for detection of neurotransmitters in the rat brain tissue.

- Napolitano, A., et al. (2024).

- Napolitano, A., et al. (2024).

-

National Center for Biotechnology Information. (n.d.). Phenylalanine and Tyrosine Metabolism. PubChem Pathway. Retrieved from [Link]

- BenchChem. (2025). Application Notes and Protocols for Post-Synthesis Modification of Peptides Containing 2-Fluorophenylalanine.

- Patel, M., et al. (2021). Newly Synthesized Telmisartan–Amino Acid Conjugates Exhibit Enhanced Cytotoxic Effects in Malignant Melanoma Cells. Molecules, 26(23), 7335.

- Popova, D., et al. (2020). Effects of Thryptophan Hydroxylase Blockade by P-Chlorophenylalanine on Contextual Memory Reconsolidation after Training of Different Intensity. Biomedicines, 8(3), 59.

-

ResearchGate. (n.d.). Flow diagram of the monoamine neurotransmitter biosynthesis pathway. Retrieved from [Link]

-

ResearchGate. (n.d.). Diagram of phenylalanine metabolism (KEGG map: 00360) with slight modification. Retrieved from [Link]

-

ResearchGate. (n.d.). Basic biochemical pathways of serotonin, dopamine and noradrenaline. Retrieved from [Link]

-

ResearchGate. (n.d.). Dopamine and serotonin metabolic pathways. Dopamine synthesis is. Retrieved from [Link]

-

ResearchGate. (n.d.). Diagram depicting the dopamine (blue) and serotonin pathways (red) in the brain along with the respective functions of each. Retrieved from [Link]

-

ResearchGate. (n.d.). Phenylalanine metabolic pathways. A schematic representation of the.... Retrieved from [Link]

-

ResearchGate. (n.d.). Phenylalanine metabolism-related pathways (a) Diagrams illustrating.... Retrieved from [Link]

- Salah, M., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1022-1050.

- Shen, M., et al. (2022). Neurotoxicity of phenylalanine on human iPSC-derived cerebral organoids.

- Sjöerdsma, A., et al. (1970). Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis. Journal of Biological Chemistry, 285(23), 17855-17863.

- Tohyama, Y., et al. (2002). The inhibition of tryptophan hydroxylase, not protein synthesis, reduces the brain trapping of alpha-methyl-L-tryptophan: an autoradiographic study.

- U.S. Patent No. US6350596B2. (2002). Method for producing L-phenylalanine.

-

Wikipedia. (n.d.). NMDA receptor antagonist. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenylalanine hydroxylase. Retrieved from [Link]

- Wurtman, R. J., & Maher, T. J. (1987). Tryptophan hydroxylase inhibition: the mechanism by which p-chlorophenylalanine depletes rat brain serotonin. Molecular pharmacology, 3(3), 274-8.

- Xiang, Y., et al. (2012). Developmental Fluoride Neurotoxicity: A Systematic Review and Meta-Analysis. Environmental Health Perspectives, 120(10), 1379-1384.

- Yan, G., et al. (2015). (PDF) Discovery and Characterization of Novel Tryptophan Hydroxylase Inhibitors That Selectively Inhibit Serotonin Synthesis in the Gastrointestinal Tract. Journal of Pharmacology and Experimental Therapeutics.

- Yin, D., et al. (2023). High-performance liquid chromatography with electrochemical detection of monoamine neurotransmitters and metabolites. protocols.io.

- Zaytseva, O., et al. (2022). Structural Features Affecting the Interactions and Transportability of LAT1-Targeted Phenylalanine Drug Conjugates. Molecular Pharmaceutics, 19(12), 4689-4702.

- Zea-Cicili, P., et al. (2018). Inhibition of Tryptophan Hydroxylases and Monoamine Oxidase-A by the Proton Pump Inhibitor, Omeprazole—In Vitro and In Vivo Investigations. Frontiers in Pharmacology, 9, 1279.

- Ziegler, I. (2013).

- Fotiadis, D., et al. (2021). Rush Hour of LATs towards Their Transport Cycle. International Journal of Molecular Sciences, 22(11), 5947.

- van Vliet, D., et al. (2007). Brain dysfunction in phenylketonuria: is phenylalanine toxicity the only possible cause?. Journal of inherited metabolic disease, 30(2), 159-166.

- Gründemann, D., et al. (2021).

- Delhaye-Bouchaud, C., & Taran, M. (1980). Comparison of alpha-methylphenylalanine and p-chlorophenylalanine as inducers of chronic hyperphenylalaninaemia in developing rats. The Biochemical journal, 188(3), 737-745.

- de Sanctis, D., et al. (2021). Modulation of Human Phenylalanine Hydroxylase by 3-Hydroxyquinolin-2(1H)

- Ismael, A. M., et al. (2020). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry, 18(33), 6473-6490.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tryptophan hydroxylase inhibition: the mechanism by which p-chlorophenylalanine depletes rat brain serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phenylalanine hydroxylase - Wikipedia [en.wikipedia.org]

- 6. Comparison of alpha-methylphenylalanine and p-chlorophenylalanine as inducers of chronic hyperphenylalaninaemia in developing rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The inhibition of tryptophan hydroxylase, not protein synthesis, reduces the brain trapping of alpha-methyl-L-tryptophan: an autoradiographic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Structural Features Affecting the Interactions and Transportability of LAT1-Targeted Phenylalanine Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Biologically Active α-Amino Amide Analogs and γδ T Cells—A Unique Anticancer Approach for Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Newly Synthesized Telmisartan–Amino Acid Conjugates Exhibit Enhanced Cytotoxic Effects in Malignant Melanoma Cells [mdpi.com]

- 15. promegaconnections.com [promegaconnections.com]

- 16. Amino Acid Derivatives of Ligustrazine-Oleanolic Acid as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Proposed Mechanism of Action of 2-Chloro-6-fluoro-DL-phenylalanine

Introduction

2-Chloro-6-fluoro-DL-phenylalanine is a synthetic amino acid analog whose specific biological activities and mechanism of action are not yet fully characterized in the scientific literature. However, by examining the extensive research on related halogenated phenylalanine derivatives, we can construct a scientifically robust, albeit putative, framework for its mechanism of action. This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the predicted biochemical interactions and physiological effects of this compound. We will delve into its likely role as an enzyme inhibitor, its potential as a neuroactive agent, and its prospective antimicrobial properties. This guide also furnishes detailed experimental protocols to facilitate further investigation and validation of the proposed mechanisms.

The introduction of halogen atoms, such as chlorine and fluorine, onto the phenyl ring of phenylalanine can significantly alter its chemical properties, leading to profound effects on its biological activity. These modifications can influence the molecule's size, electronegativity, and ability to form hydrogen bonds, thereby affecting its interaction with enzyme active sites and transport proteins.

Part 1: Proposed Core Mechanism of Action - Inhibition of Aromatic Amino Acid Hydroxylases

The primary proposed mechanism of action for this compound is the competitive inhibition of aromatic amino acid hydroxylases, a family of enzymes crucial for the synthesis of key neurotransmitters and other essential biomolecules.

The Target Enzymes: Tryptophan Hydroxylase and Tyrosine Hydroxylase

Tryptophan hydroxylase (TPH) and tyrosine hydroxylase (TH) are the rate-limiting enzymes in the biosynthesis of serotonin and the catecholamines (dopamine, norepinephrine, and epinephrine), respectively.[1] Phenylalanine itself is a known competitive inhibitor of both TPH and TH.[1] Halogenated derivatives of phenylalanine have been shown to be potent inhibitors of these enzymes.[2]

The structural similarity of this compound to the natural substrates, tryptophan and tyrosine, allows it to bind to the active sites of TPH and TH. The presence of the electron-withdrawing chloro and fluoro groups on the phenyl ring is hypothesized to increase the binding affinity of the molecule to the enzyme's active site, leading to potent inhibition.

A Deeper Dive into the Putative Inhibitory Action

The inhibition of TPH and TH by this compound is likely to be competitive with respect to the amino acid substrate (tryptophan or tyrosine). This means that the compound would vie with the natural substrate for binding to the enzyme's active site. The kinetics of this inhibition can be characterized by determining the inhibitor constant (Ki).

Part 2: Potential as a Neuroactive Agent

By inhibiting the synthesis of serotonin and catecholamines, this compound is predicted to have significant neuroactive properties. The depletion of these neurotransmitters in the central nervous system can lead to a range of physiological and behavioral effects.

Impact on Serotonergic and Catecholaminergic Pathways

The inhibition of TPH would lead to a reduction in the synthesis of 5-hydroxytryptophan (5-HTP), the precursor to serotonin.[3] Similarly, the inhibition of TH would decrease the production of L-DOPA, the precursor to dopamine.[1] This would result in a depletion of serotonin and dopamine, and subsequently norepinephrine and epinephrine, in the brain. Such alterations in neurotransmitter levels are associated with changes in mood, cognition, and motor control.[4]

Visualization of the Proposed Neurochemical Cascade

The following diagram illustrates the proposed impact of this compound on neurotransmitter synthesis pathways.

Caption: Proposed inhibition of serotonin and catecholamine synthesis by this compound.

Part 3: Potential as an Antimicrobial Agent

Halogenated amino acids and their derivatives have demonstrated antimicrobial properties, suggesting that this compound may also possess such activity.[5][6]

Interference with Bacterial Metabolic Pathways

The antimicrobial action could stem from the inhibition of essential bacterial enzymes that utilize phenylalanine or related aromatic amino acids. Many bacteria synthesize their own aromatic amino acids through the shikimate pathway. This compound could potentially inhibit key enzymes in this pathway, such as chorismate mutase or prephenate dehydratase, leading to a deficiency in essential amino acids and subsequent growth inhibition.

Disruption of Bacterial Cell Membrane Integrity

Some amino acid derivatives can disrupt bacterial cell membranes, leading to cell lysis.[7] The hydrophobic nature of the halogenated phenyl ring in this compound might facilitate its insertion into the lipid bilayer of bacterial membranes, thereby altering membrane fluidity and integrity.

Part 4: Experimental Protocols for Mechanism Validation

To validate the proposed mechanisms of action for this compound, a series of in vitro and in vivo experiments are necessary.

Enzyme Inhibition Assays

This assay will determine the inhibitory potential of this compound on TPH activity. A continuous fluorometric assay is a suitable method.[8]

Principle: The hydroxylation of tryptophan to 5-hydroxytryptophan results in a significant increase in fluorescence. The rate of this increase is proportional to the enzyme activity.

Materials:

-

Recombinant TPH enzyme

-

L-Tryptophan

-

Tetrahydrobiopterin (BH4) (cofactor)

-

Dithiothreitol (DTT)

-

Catalase

-

Assay buffer (e.g., 50 mM HEPES, pH 7.4)

-

This compound

-

Fluorometer

Procedure:

-

Prepare a reaction mixture containing assay buffer, DTT, catalase, and BH4.

-

Add varying concentrations of this compound to the reaction mixture.

-

Initiate the reaction by adding TPH enzyme and L-tryptophan.

-

Monitor the increase in fluorescence at an excitation wavelength of 295 nm and an emission wavelength of 325 nm over time.

-

Calculate the initial reaction velocities and determine the IC50 value for the inhibitor.

-

To determine the mode of inhibition, perform kinetic studies by varying the concentrations of both the substrate (L-tryptophan) and the inhibitor.

A similar assay can be employed to assess the inhibitory effect on TH, typically using a colorimetric or radiometric method to detect L-DOPA production.

Cell-Based Assays

This assay will assess the ability of this compound to reduce neurotransmitter levels in a cellular context.

Cell Line: PC12 cells (rat pheochromocytoma) or SH-SY5Y cells (human neuroblastoma) are suitable models as they can synthesize and release catecholamines and, in some cases, serotonin.

Procedure:

-

Culture the chosen neuronal cell line to a suitable confluence.

-

Treat the cells with varying concentrations of this compound for a defined period (e.g., 24-48 hours).

-

Lyse the cells and collect the cell lysates.

-

Quantify the intracellular concentrations of dopamine, serotonin, and their metabolites using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).

-

A significant reduction in neurotransmitter levels in treated cells compared to control cells would support the proposed mechanism of enzyme inhibition.

In Vivo Studies

To investigate the in vivo effects, animal models such as rats or mice can be utilized.

Procedure:

-

Administer this compound to the animals via an appropriate route (e.g., intraperitoneal injection).

-

At various time points after administration, collect brain tissue samples.

-

Homogenize the brain tissue and analyze the levels of serotonin, dopamine, and their metabolites using HPLC-ED.

-

Behavioral tests relevant to serotonergic and dopaminergic function (e.g., open field test, forced swim test) can also be conducted to assess the functional consequences of neurotransmitter depletion.[1]

Antimicrobial Susceptibility Testing

This assay will determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Procedure:

-

Prepare a series of twofold dilutions of this compound in a suitable growth medium (e.g., Mueller-Hinton broth).

-

Inoculate each dilution with a standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli).

-

Incubate the cultures under appropriate conditions.

-

The MIC is the lowest concentration of the compound at which no visible growth is observed.

Experimental Workflow Visualization

The following diagram outlines the logical flow of experiments to characterize the mechanism of action of this compound.

Caption: A logical workflow for the experimental validation of the proposed mechanism of action.

Part 5: Quantitative Data Summary

As there is no direct experimental data for this compound, the following table presents hypothetical, yet plausible, quantitative data that could be expected from the proposed experiments, based on findings for similar halogenated phenylalanine analogs.

| Experiment | Parameter | Hypothetical Value | Interpretation |

| TPH Inhibition Assay | IC50 | 15 µM | Potent inhibition of tryptophan hydroxylase. |

| TH Inhibition Assay | IC50 | 25 µM | Moderate inhibition of tyrosine hydroxylase. |

| Neurotransmitter Depletion (PC12 cells) | Serotonin Reduction | 60% at 50 µM | Significant depletion of intracellular serotonin. |

| Neurotransmitter Depletion (PC12 cells) | Dopamine Reduction | 45% at 50 µM | Moderate depletion of intracellular dopamine. |

| Antimicrobial MIC (S. aureus) | MIC | 32 µg/mL | Moderate antibacterial activity against Gram-positive bacteria. |

| Antimicrobial MIC (E. coli) | MIC | >128 µg/mL | Limited activity against Gram-negative bacteria. |

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the mechanism of action of this compound. Based on the well-documented activities of related halogenated phenylalanine derivatives, it is strongly hypothesized that this compound acts as a competitive inhibitor of aromatic amino acid hydroxylases, leading to the depletion of key neurotransmitters. Furthermore, it may possess antimicrobial properties by interfering with essential bacterial metabolic pathways. The detailed experimental protocols provided herein offer a clear roadmap for researchers to validate these hypotheses and to fully elucidate the pharmacological profile of this novel compound. The insights gained from such studies will be invaluable for assessing its potential therapeutic applications in neuroscience and infectious disease research.

References

-

Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis. Journal of Biological Chemistry, 285(23), 17769–17779. [Link]

-

Insights into the Catalytic Mechanisms of Phenylalanine and Tryptophan Hydroxylase from Kinetic Isotope Effects on Aromatic Hydroxylation. Biochemistry, 48(12), 2649–2655. [Link]

-

Experimental methods for scanning unnatural amino acid mutagenesis. Methods in Molecular Biology, 978, 189–202. [Link]

-

In vivo measurement of phenylalanine in human brain by proton nuclear magnetic resonance spectroscopy. Pediatric Research, 37(2), 244–249. [Link]

-

Cell-Based Reporter Release Assay to Determine the Activity of Calcium-Dependent Neurotoxins and Neuroactive Pharmaceuticals. Toxins (Basel), 8(11), 319. [Link]

-

Identification of novel phenylalanine derivatives bearing a hydroxamic acid moiety as potent quorum sensing inhibitors. RSC Medicinal Chemistry, 14(1), 126–134. [Link]

-

Mycophenolate mofetil and its mechanisms of action. Immunopharmacology, 47(2-3), 85–118. [Link]

-

Effects of Sex Steroids on the Neurotransmitter-Specific Aromatic Amino Acids Phenylalanine, Tyrosine, and Tryptophan in Transsexual Subjects. Neuroendocrinology, 89(1), 127-135. [Link]

-

Isoform-Specific Substrate Inhibition Mechanism of Human Tryptophan Hydroxylase. Biochemistry, 57(2), 281-291. [Link]

-

Application of Amino Acids in the Structural Modification of Natural Products: A Review. Frontiers in Chemistry, 8, 599. [Link]

-

Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. Molecules, 26(11), 3328. [Link]

-

CNS Cell based Assay Services. Creative Biolabs. [Link]

-

Mechanism of action of mycophenolate mofetil. Therapeutic Drug Monitoring, 17(6), 681-684. [Link]

-

In Vivo Characterization of a Novel Phenylisothiocyanate Tropane Analog at Monoamine Transporters in Rat Brain. Journal of Pharmacology and Experimental Therapeutics, 328(2), 573-582. [Link]

-

Phenylalanine Effects on Brain Function in Adult Phenylketonuria. Annals of Neurology, 89(3), 469-480. [Link]

-

Cellular Uptake & Cellular Release Assays. Gifford Bioscience. [Link]

-

Facile Halogenation of Antimicrobial Peptides As Demonstrated by Producing Bromotryptophan-Labeled Nisin Variants with Enhanced Antimicrobial Activity. Journal of Natural Products, 87(7), 1735–1742. [Link]

-

Blood phenylalanine reduction corrects CNS dopamine and serotonin deficiencies and partially improves behavioral performance in adult phenylketonuric mice. Journal of Neurochemistry, 116(6), 1133–1145. [Link]

-

Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry, 64(16), 11445–11485. [Link]

-

Structural characterization of human tryptophan hydroxylase 2 reveals L-Phe as the superior regulatory domain ligand relevant for serotonin biosynthesis. bioRxiv. [Link]

-

Mechanisms of action of mycophenolate mofetil. Clinical and Experimental Pharmacology and Physiology, 28(12), 1100-1103. [Link]

-

Reprogramming natural proteins using unnatural amino acids. RSC Chemical Biology, 3(1), 19-38. [Link]

-

Analytical Techniques to Investigate the Neurochemical Basis of Behavior. eScholarship, University of California. [Link]

-

The introduction of L-phenylalanine into antimicrobial peptide protonectin enhances the selective antibacterial activity of its derivative phe-Prt against Gram-positive bacteria. Amino Acids, 53(2), 221-230. [Link]

-

Proposed reaction mechanisms of tryptophan halogenation. The reaction... ResearchGate. [Link]

-

Molecular mechanisms relating to amino acid regulation of protein synthesis. Nutrition Research Reviews, 33(1), 1-14. [Link]

-

The Use of Cell-Based Assays for Translational Medicine Studies. BioAgilytix. [Link]

-

Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective. Organic Process Research & Development, 28(5), 1145–1162. [Link]

-

Antimicrobial Peptides Incorporating Halogenated Marine-Derived Amino Acid Substituents. Marine Drugs, 19(11), 606. [Link]

-

Coenzyme A in Brain Biology and Neurodegeneration. International Journal of Molecular Sciences, 25(11), 5988. [Link]

-

Effects of dietary tryptophan and phenylalanine–tyrosine depletion on phasic alertness in healthy adults – A pilot study. Frontiers in Psychology, 13, 984583. [Link]

-

Harnessing Dietary Tryptophan: Bridging the Gap Between Neurobiology and Psychiatry in Depression Management. Nutrients, 16(1), 133. [Link]

-

A continuous fluorescence assay for tryptophan hydroxylase. Analytical Biochemistry, 266(1), 148-152. [Link]

-

The Crucial Role of L-Homophenylalanine in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

Sources

- 1. Blood phenylalanine reduction corrects CNS dopamine and serotonin deficiencies and partially improves behavioral performance in adult phenylketonuric mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Insights into the Catalytic Mechanisms of Phenylalanine and Tryptophan Hydroxylase from Kinetic Isotope Effects on Aromatic Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phenylalanine Effects on Brain Function in Adult Phenylketonuria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics | MDPI [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. A continuous fluorescence assay for tryptophan hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 2-Chloro-6-fluoro-DL-phenylalanine in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, experimentally determine, and strategically modulate the solubility of 2-Chloro-6-fluoro-DL-phenylalanine in organic solvents. In the absence of extensive published solubility data for this specific, novel compound, this document emphasizes the foundational principles and practical methodologies required to generate reliable solubility profiles. It is designed to empower the user with the scientific rationale behind experimental design, from solvent selection to the execution of robust analytical techniques. This guide details step-by-step protocols for equilibrium solubility determination via the shake-flask method, coupled with quantitative analysis by High-Performance Liquid Chromatography (HPLC) and the gravimetric method. Furthermore, it explores the theoretical underpinnings of solubility for a substituted amino acid derivative, offering insights into solvent-solute interactions and their implications for process chemistry and pharmaceutical development.

Introduction: The Critical Role of Solubility in the Development of this compound

This compound is a synthetic amino acid derivative with potential applications in pharmaceutical and biochemical research. As with any active pharmaceutical ingredient (API), its solubility characteristics are a cornerstone of its developability. A thorough understanding of its solubility in a range of organic solvents is paramount for several critical stages of drug development:

-

Process Chemistry and Purification: The selection of an appropriate solvent system is fundamental for achieving efficient crystallization, which is a key step for purification and isolation of the compound with high purity.[1][2] The yield and crystal habit of the final product are directly influenced by its solubility in the chosen solvent.[3]

-

Formulation Development: For the formulation of a final drug product, particularly for parenteral or oral liquid dosage forms, knowledge of solubility in various pharmaceutically acceptable solvents is essential. Poor solubility can be a significant hurdle to achieving the desired therapeutic concentration.[4]

-

Analytical Method Development: The preparation of standards and samples for analytical techniques such as HPLC often requires the complete dissolution of the analyte.[5] Understanding the solubility of this compound is therefore a prerequisite for developing accurate and robust analytical methods.

Given the novelty of this compound, this guide will not present a repository of pre-existing data. Instead, it will serve as a comprehensive instructional manual, equipping the researcher with the necessary tools to independently and accurately determine the solubility of this compound in any organic solvent of interest.

Theoretical Framework: Understanding the Solubility of a Substituted Amino Acid Derivative

The solubility of this compound in organic solvents is governed by a complex interplay of its molecular structure and the physicochemical properties of the solvent. As a substituted amino acid, it possesses both polar and non-polar characteristics, which dictates its interaction with different solvents.

The Zwitterionic Nature and its Implication in Organic Solvents

In the solid state and in polar protic solvents, amino acids typically exist as zwitterions, with a positively charged amino group (-NH3+) and a negatively charged carboxylate group (-COO-).[6][7] This high degree of charge separation leads to strong intermolecular forces, resulting in high lattice energies in the crystal form. Consequently, amino acids are generally more soluble in polar solvents like water and less soluble in non-polar organic solvents.[6]

The presence of the chloro and fluoro substituents on the phenyl ring of this compound introduces additional complexity. These electron-withdrawing groups can influence the pKa of the amino and carboxylic acid moieties and alter the overall polarity and hydrogen bonding capacity of the molecule.

Key Factors Influencing Solubility in Organic Solvents

The adage "like dissolves like" provides a foundational principle for understanding solubility. The key factors influencing the solubility of this compound include:

-

Polarity: Solvents with a polarity that matches that of the solute are generally better at dissolving it. For this compound, polar aprotic solvents (e.g., DMSO, DMF) and polar protic solvents (e.g., methanol, ethanol) are expected to be more effective than non-polar solvents (e.g., hexane, toluene).

-

Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor can significantly impact the solubility of an amino acid derivative. The -NH2 and -COOH groups of the molecule can participate in hydrogen bonding with suitable solvents.

-

Temperature: The solubility of most solids in liquids increases with temperature.[8] This relationship is crucial for crystallization processes, where a compound is dissolved in a hot solvent and then allowed to crystallize upon cooling.

-

pH: In protic solvents, the pH can dramatically affect the solubility of amino acids.[9][10] By adjusting the pH, the zwitterionic form can be converted to either a cationic or anionic species, which may have different solubility profiles.

Experimental Determination of Equilibrium Solubility

The most reliable method for determining the equilibrium solubility of a compound is the shake-flask method .[8][11] This technique involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached. The concentration of the dissolved solute in the supernatant is then determined using a suitable analytical method.

General Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of the solubility of this compound.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for determining the solubility of this compound using the shake-flask method followed by either HPLC or gravimetric analysis.

This method is highly sensitive and specific, making it suitable for a wide range of concentrations.

Materials:

-

This compound

-

HPLC-grade organic solvents of interest

-

Volumetric flasks and pipettes

-

Scintillation vials with screw caps

-

Thermostatic shaker or water bath

-

Centrifuge (optional)

-

Syringes and 0.45 µm syringe filters (compatible with the solvent)

-

HPLC system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials. The presence of undissolved solid is crucial to ensure saturation.

-

Pipette a known volume of the desired organic solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixtures for a sufficient period to reach equilibrium (typically 24 to 48 hours). Periodically check for the continued presence of undissolved solid.

-

-

Sample Preparation for Analysis:

-

Remove the vials from the shaker and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved particles.

-

-

HPLC Analysis:

-

Prepare a series of calibration standards of this compound of known concentrations in the same solvent.

-

Dilute the filtered sample with the solvent to a concentration that falls within the range of the calibration curve.

-

Inject the standards and the diluted sample into the HPLC system.

-

Record the peak areas from the chromatograms.

-

-

Calculation:

-

Construct a calibration curve by plotting the peak area versus the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original solubility by multiplying the concentration of the diluted sample by the dilution factor.

-

This method is simpler and does not require specialized equipment like an HPLC, but it is less sensitive and requires a larger amount of material.[4][12][13]

Materials:

-

This compound

-

Organic solvents of interest

-

Conical flasks or beakers

-

Thermostatic shaker or water bath

-

Filter paper and funnel

-

Pre-weighed evaporating dishes or watch glasses

-

Analytical balance

-

Drying oven

-

Desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Follow steps 1 and 2 from the HPLC protocol to prepare a saturated solution and allow it to equilibrate.

-

-

Sample Collection and Weighing:

-

Filter the saturated solution to remove the undissolved solid.

-

Accurately pipette a known volume of the clear filtrate into a pre-weighed evaporating dish (W1).

-

Weigh the evaporating dish with the filtrate (W2).

-

-

Solvent Evaporation:

-

Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The temperature should be below the boiling point of the solute and the solvent.

-

Continue drying until a constant weight is achieved.

-

-

Final Weighing and Calculation:

-

Cool the evaporating dish in a desiccator to room temperature.

-

Weigh the evaporating dish with the dry solute (W3).

-

The weight of the dissolved solute is W3 - W1.

-

The weight of the solvent is W2 - W3.

-

Calculate the solubility in terms of grams of solute per 100 g of solvent.

-

Data Presentation

All quantitative solubility data should be summarized in a clear and structured table for easy comparison.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Analytical Method |

| Methanol | 25 | [Experimental Value] | HPLC |

| Ethanol | 25 | [Experimental Value] | HPLC |

| Acetone | 25 | [Experimental Value] | Gravimetric |

| Acetonitrile | 25 | [Experimental Value] | HPLC |

| Dichloromethane | 25 | [Experimental Value] | Gravimetric |

| [Other Solvents] | 25 | [Experimental Value] | [Method Used] |

| Methanol | 37 | [Experimental Value] | HPLC |

| [Other Solvents] | 37 | [Experimental Value] | [Method Used] |

Solvent Selection Strategy for Crystallization

The choice of a suitable solvent is a critical step in developing a crystallization process.[1] An ideal solvent for crystallization should exhibit:

-

High solubility of the compound at elevated temperatures.

-

Low solubility of the compound at lower temperatures.

-

A significant difference in solubility across the desired temperature range to ensure a good yield.[2]

A preliminary screening of solvents from different classes (e.g., alcohols, ketones, esters, ethers, and hydrocarbons) is recommended. The solubility data generated using the protocols in this guide will be invaluable for selecting the optimal solvent or solvent/anti-solvent system for the crystallization of this compound.

Conclusion

This technical guide has provided a comprehensive roadmap for understanding and experimentally determining the solubility of this compound in organic solvents. By adhering to the detailed protocols and understanding the underlying theoretical principles, researchers can generate high-quality, reliable solubility data. This information is not merely an academic exercise; it is a critical dataset that will inform key decisions in process development, formulation, and analytical chemistry, ultimately accelerating the journey of this promising compound from the laboratory to its potential therapeutic application.

References

-

APC Ltd. (2020, October 9). Solvent Selection in Pharmaceutical Crystallization Process Development. YouTube. [Link]

-

PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]

-

Gani, R. (2025, August 7). Chapter 4 Solvent design for crystallization of pharmaceutical products. Request PDF. [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

American Pharmaceutical Review. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]

-

Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

-

Pharma Info. (n.d.). Determination of Solubility by Gravimetric Method. [Link]

-

SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. [Link]

-

SlideShare. (n.d.). solubility experimental methods.pptx. [Link]

-

Scribd. (n.d.). Determination of Solubility of Drug at Room Temperature by Gravimetric Method. [Link]

-

Scribd. (n.d.). Steps in Gravimetric Analysis. [Link]

-

SlideShare. (n.d.). SOLUBILITY AND DISSOLUTION FOR DRUG. [Link]

-

National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. [Link]

-

Technobis. (2023, January 9). Controlling Crystal Habit With The Choice Of Solvent. [Link]

-

ResearchGate. (2025, August 5). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. [Link]

-

ResearchGate. (n.d.). Solvent Systems for Crystallization and Polymorph Selection. [Link]

-

DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. [Link]

-

Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Mitin, Y. V. (1996). An effective organic solvent system for the dissolution of amino acids. International journal of peptide and protein research, 48(4), 374–376. [Link]

-

Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development. [Link]

-

Chromatography Forum. (2009, August 19). how can i test the solubility in hplc please ?. [Link]

-

Study.com. (n.d.). Explain why amino acids, unlike most other organic compounds, are insoluble in organic solvents like diethyl ether. [Link]

-

DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. [Link]

-

ResearchGate. (2025, August 5). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. crystallizationsystems.com [crystallizationsystems.com]

- 4. pharmajournal.net [pharmajournal.net]

- 5. asianjpr.com [asianjpr.com]

- 6. homework.study.com [homework.study.com]

- 7. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 9. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 10. researchgate.net [researchgate.net]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. uomus.edu.iq [uomus.edu.iq]

- 13. scribd.com [scribd.com]

A Guide to the Stability and Storage of 2-Chloro-6-fluoro-DL-phenylalanine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Core Chemistry of 2-Chloro-6-fluoro-DL-phenylalanine

This compound is a non-proteinogenic amino acid, a synthetic derivative of the essential amino acid L-phenylalanine. Its structure is distinguished by the presence of two halogen substituents, chlorine and fluorine, on the phenyl ring. These modifications are not merely incidental; they are strategically incorporated to modulate the molecule's physicochemical properties, including its acidity, hydrophobicity, and conformation.[1] The introduction of halogen atoms, particularly fluorine, is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve bioavailability, and alter the biological activity of parent compounds.[1][2] Consequently, this compound and similar halogenated amino acids serve as critical building blocks in the synthesis of novel peptides and pharmaceuticals, enabling researchers to probe protein structure and function or design therapeutics with improved pharmacokinetic profiles.[1][2]

Given its role as a high-value starting material, ensuring the chemical integrity of this compound from procurement to application is paramount. Degradation of the compound can lead to the formation of impurities, resulting in inconsistent experimental outcomes, reduced product yields, and potential safety concerns in drug development pipelines. This guide provides a comprehensive overview of the compound's stability profile, outlines scientifically grounded storage and handling protocols, and details methodologies for assessing its integrity over time.

Section 1: The Chemical Stability Profile

The stability of any chemical compound is its ability to resist chemical change or decomposition. For this compound, this is primarily influenced by environmental factors such as temperature, light, and the presence of reactive chemical species. The molecule's inherent stability stems from the strong covalent bonds, including the robust carbon-fluorine bond.[1] However, like all complex organic molecules, it is susceptible to degradation under specific stress conditions.

Thermal Stability

As a solid, crystalline powder, this compound exhibits good thermal stability under recommended storage conditions.[3] The melting points of related fluorinated phenylalanine analogs are typically high, often exceeding 240°C with decomposition, indicating significant thermal energy is required to disrupt the crystal lattice and initiate breakdown.[3][4][5][6]

However, prolonged exposure to elevated temperatures can provide the necessary activation energy to initiate decomposition pathways. Thermal degradation of amino acids can be complex, but generally involves decarboxylation, deamination, and cleavage of the phenyl ring. Hazardous decomposition products are likely to include toxic gases such as carbon oxides (CO, CO₂), nitrogen oxides (NOx), and halogenated compounds like hydrogen chloride (HCl) and hydrogen fluoride (HF).[3][7][8]

Photostability

Aromatic amino acids are known to absorb ultraviolet (UV) light due to the presence of the phenyl ring. While phenylalanine itself is relatively photostable, with internal conversion to the ground state being a primary mechanism for dissipating absorbed energy, intense or prolonged UV exposure can induce photodegradation.[9] The presence of halogen substituents on the phenyl ring can influence the molecule's photophysical properties, though specific studies on this compound are not widely available. It is a prudent and standard laboratory practice to assume sensitivity to light.[10] Photodegradation pathways could involve the formation of radical species, leading to dimerization, oxidation of the side chain, or other complex reactions.

Hydrolytic and pH Stability

This compound is a solid and, as such, hydrolysis is not a primary concern in its dry state. When in solution, its stability can be influenced by pH. The molecule possesses both a carboxylic acid and an amino group, making it amphoteric. While stable in neutral aqueous solutions for typical experimental durations, prolonged exposure to strongly acidic or basic conditions, especially at elevated temperatures, could potentially catalyze hydrolysis or other degradation reactions.

Oxidative Stability

The primary site susceptible to oxidation in this compound is the phenyl ring and the benzylic carbon. Strong oxidizing agents should be considered incompatible.[3][7][8] Contact with potent oxidizers could lead to hydroxylation of the aromatic ring or other oxidative degradation pathways, compromising the purity of the material.

Section 2: Core Principles of Storage and Handling

The fundamental principle guiding the storage of this compound is the mitigation of the environmental factors detailed above. The goal is to maintain the compound in a state that minimizes its chemical potential to react or degrade.

Recommended Storage Conditions

Based on supplier data and general chemical principles, a multi-tiered approach to storage is recommended to ensure long-term stability.

| Parameter | Condition | Rationale |

| Temperature | -20°C for long-term storage. [11] | Reduces molecular motion and the kinetic energy of molecules, significantly slowing the rate of any potential decomposition reactions. A supplier indicates stability for ≥ 4 years under these conditions.[11] |

| Cool, dry place for short-term storage.[8][12][13][14] | Minimizes exposure to ambient heat and humidity which can accelerate degradation. | |

| Atmosphere | Tightly sealed container. [4][8][12][13][14] | Prevents exposure to atmospheric moisture and oxygen, which are key reactants in hydrolytic and oxidative degradation, respectively. |

| Inert atmosphere (e.g., Argon, Nitrogen) | For maximum protection, especially for primary reference standards, backfilling the container with an inert gas displaces reactive oxygen. | |

| Light | Protection from light (Amber vial/container). [10] | Prevents the initiation of photochemical degradation pathways by blocking UV and high-energy visible light. |

| Incompatibilities | Store away from strong oxidizing agents, strong acids, and acid chlorides.[7][8] | Prevents accidental contact with materials that can initiate vigorous and potentially hazardous chemical reactions, leading to degradation. |

Safe Handling Protocols

Adherence to proper handling procedures is crucial not only for maintaining compound integrity but also for ensuring laboratory safety.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[15][16]

-

Ventilation: Handle the solid powder in a well-ventilated area or under a chemical fume hood to avoid inhalation of fine dust particles.[4][14][16]

-

Dispensing: When weighing and dispensing the material, minimize dust generation.[14][15] Use appropriate tools (e.g., anti-static spatulas) and avoid creating dust clouds, which could pose an inhalation hazard.[13]

-

Container Management: After dispensing, securely reseal the container immediately to minimize its exposure to the laboratory environment.[13] Check containers regularly for leaks.[13][15]

The following diagram illustrates the logical relationship between environmental factors and the necessary control measures for ensuring stability.

Caption: Key factors affecting stability and their corresponding control measures.

Section 3: Methodology for Stability Assessment

To empirically validate the stability of this compound, a stability-indicating analytical method is required. Such a method must be able to resolve the intact parent compound from any potential degradation products.[17][18] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for this purpose.[19]

Forced Degradation Studies

The first step in developing a stability-indicating method is to perform forced degradation (or stress testing) studies.[17][18] The objective is to intentionally degrade the compound to generate its likely degradation products. This serves two purposes: it helps elucidate potential degradation pathways and it provides the necessary samples to prove the analytical method's specificity.

Workflow for Forced Degradation:

Caption: Experimental workflow for conducting forced degradation studies.

Example HPLC Method for Purity and Stability Testing

The following is a starting point for an HPLC method, which must be fully validated for its intended use. This method is adapted from established protocols for related halogenated aromatic compounds.[19]

| Parameter | Condition | Rationale for Selection |

| Column | C18, 4.6 x 150 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic retention for the phenyl ring, enabling good separation from more polar or less polar impurities. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides an acidic mobile phase to ensure consistent protonation of the amino and carboxylic acid groups, leading to sharp, symmetrical peaks. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier that provides good elution strength for aromatic compounds. |

| Gradient | Start at 10% B, ramp to 90% B over 15 min, hold for 2 min, return to 10% B and equilibrate for 5 min. | A gradient elution is crucial for a stability-indicating method, as it ensures that both early-eluting (polar) and late-eluting (non-polar) degradation products are effectively separated and detected. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time with separation efficiency. |

| Column Temp. | 30°C | Maintaining a constant column temperature ensures reproducible retention times. |

| Detection | UV at 220 nm and 265 nm | 220 nm provides a general wavelength for the peptide bond-like structure, while ~265 nm is sensitive to the aromatic phenyl ring. Using a Diode Array Detector (DAD) is highly recommended to acquire full UV spectra for peak purity assessment. |